molecular formula C10H12N2O B8277597 5,6,7,8-Tetrahydroquinoline-8-carboxamide

5,6,7,8-Tetrahydroquinoline-8-carboxamide

Cat. No.: B8277597
M. Wt: 176.21 g/mol
InChI Key: KORYAMUIXKTLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinoline-8-carboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6,8H,1,3,5H2,(H2,11,13)

InChI Key

KORYAMUIXKTLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate (9 g.) was dissolved in methanol previously saturated with ammonia (270 ml.) and heated in a bomb at 100° C for 5 days. The solvent was removed and the residual oil triturated with hot petroleum ether (40°-60°). The resultant solid was filtered and then recrystallised from ethylacetate giving the title compound as colourless needles mpt. 132° C (5 g.). Found: C, 67.7; H, 7.1; N, 16.0% C10H12N2O requires: C, 68.1; H, 6.9; N, 15.9%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
270 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (9 g.) was dissolved in methanol previously saturated with ammonia (270 ml.) and heated in a bomb at 100° C. for 5 days. The solvent was removed and the residual oil triturated with hot petroleum ether (40°-60°). The resultant solid was filtered and then recrystallised from ethyl acetate giving the title compound as colourless needles mpt. 132° C. (5 g.). Found: C, 67.7; H, 7.1; N, 16.0% C10H12N2O requires: C, 68.1; H, 6.9; N, 15.9%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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